molecular formula C25H30F5NO10 B608850 Mal-PEG6-PFP CAS No. 1599486-33-5

Mal-PEG6-PFP

Cat. No.: B608850
CAS No.: 1599486-33-5
M. Wt: 599.5
InChI Key: HDNANNZNASDAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Mal-PEG6-PFP is for research use only . It should be stored at -20°C, under nitrogen . It is recommended to use it within 6 months when stored at -80°C, and within 1 month when stored at -20°C .

Future Directions

Mal-PEG6-PFP is a promising compound in the field of drug delivery . Its use in the synthesis of PROTACs suggests potential applications in targeted protein degradation, a rapidly growing area in drug discovery.

Biochemical Analysis

Biochemical Properties

Mal-PEG6-PFP plays a crucial role in biochemical reactions by acting as a linker that facilitates the conjugation of biomolecules. The maleimide group in this compound is thiol-reactive, forming stable thioether bonds with sulfhydryl groups on proteins and other biomolecules . The PFP ester group is amine-reactive, forming stable amide bonds with primary amines . This dual reactivity allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules, enhancing their solubility and stability in aqueous environments .

Cellular Effects

This compound influences various cellular processes by modifying the proteins and enzymes it interacts with. By forming stable conjugates with cellular proteins, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the conjugation of this compound to enzymes can impact their catalytic activity, potentially affecting metabolic pathways and cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable covalent bonds with thiol and amine groups on biomolecules . The maleimide group reacts with sulfhydryl groups to form thioether bonds, while the PFP ester group reacts with primary amines to form amide bonds . These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity and interactions with other cellular components . For example, the conjugation of this compound to a signaling protein can affect its ability to interact with other proteins in the signaling pathway, thereby modulating the overall signaling response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but its reactivity can be influenced by factors such as pH and temperature . Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its ability to form stable conjugates with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, with some modifications persisting for extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to more pronounced effects . In some cases, high doses of this compound may result in toxic or adverse effects, such as cellular stress or apoptosis . It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired effects without causing harm to the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors . The conjugation of this compound to enzymes can affect their catalytic activity, potentially altering metabolic flux and metabolite levels . For example, the modification of a key enzyme in a metabolic pathway can lead to changes in the production or consumption of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG chain in this compound enhances its solubility and allows it to diffuse more easily through aqueous environments . Additionally, the conjugation of this compound to biomolecules can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . For example, the conjugation of this compound to a protein with a specific targeting signal can direct the compound to a particular cellular compartment, such as the nucleus or mitochondria . This targeted localization can affect the activity and function of this compound, allowing it to exert its effects in specific subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG6-PFP involves the reaction of a PEG chain with maleimide and PFP ester groups. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Types of Reactions:

    Thiol-Maleimide Reaction: this compound undergoes a thiol-maleimide reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds. .

    Amine-PFP Ester Reaction: The PFP ester group in this compound reacts with primary amines to form stable amide bonds. .

Common Reagents and Conditions:

    Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione. .

    Amine-PFP Ester Reaction: Common reagents include primary amines such as lysine or ethylenediamine. .

Major Products:

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNANNZNASDAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F5NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.